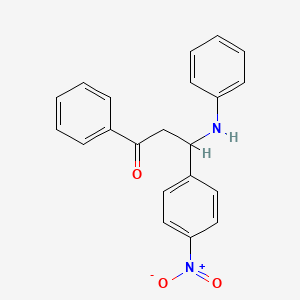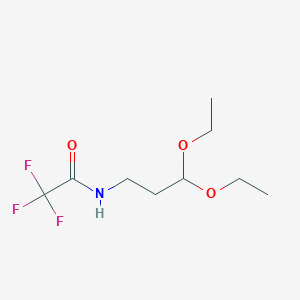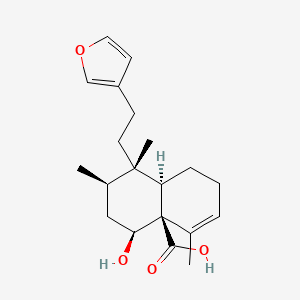
Kerlinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kerlinic acid is a neo-clerodane diterpenoid isolated from the plant Salvia keerlii, which belongs to the Labiatae family . This compound has garnered attention due to its unique structure and potential biological activities, including antifeedant, antitumor, antibacterial, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kerlinic acid can be synthesized through various methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Another method is the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid using acidic or basic conditions . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO₂) followed by protonation can yield carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Salvia keerlii or chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Kerlinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using halogens (e.g., chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antifeedant properties, which can deter herbivores.
Medicine: Explored for its antitumor, antibacterial, and antifungal activities.
Industry: Potential use in developing natural pesticides and pharmaceuticals.
Wirkmechanismus
The mechanism by which kerlinic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The antibacterial and antifungal properties are likely due to the disruption of microbial cell membranes and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Kerlinic acid is structurally related to other neo-clerodane diterpenoids, such as melisodoric acid and annonene . These compounds share similar biological activities but differ in their specific molecular structures and stereochemistry. For example, this compound has a unique furan ring and hydroxyl group arrangement that distinguishes it from its analogs .
List of Similar Compounds
- Melisodoric acid
- Annonene
- This compound methyl ester
- 6-Hydroxyannonene
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties
Eigenschaften
CAS-Nummer |
112606-14-1 |
|---|---|
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(4aS,5S,7R,8S,8aR)-8-[2-(furan-3-yl)ethyl]-5-hydroxy-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-13-5-4-6-16-19(3,9-7-15-8-10-24-12-15)14(2)11-17(21)20(13,16)18(22)23/h5,8,10,12,14,16-17,21H,4,6-7,9,11H2,1-3H3,(H,22,23)/t14-,16-,17+,19+,20-/m1/s1 |
InChI-Schlüssel |
QVNWBXBUWGPGRM-WGLCMCTQSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
Kanonische SMILES |
CC1CC(C2(C(C1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)

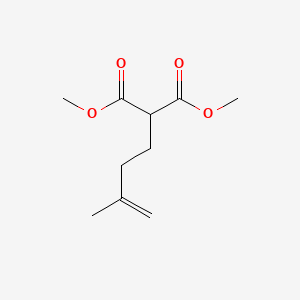
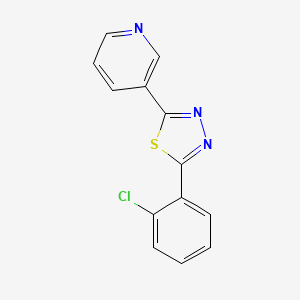
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
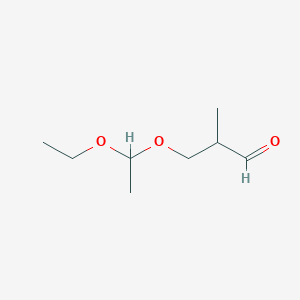
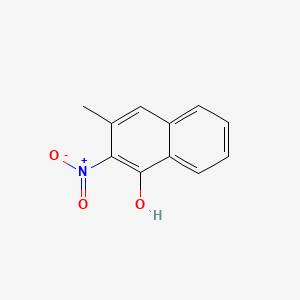

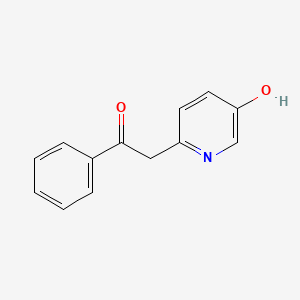
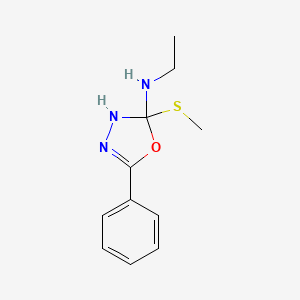
silane](/img/structure/B14308505.png)
